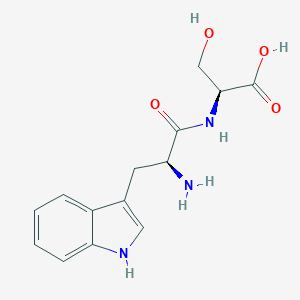
H-Trp-ser-OH
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Trp-ser-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for the preparation of peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The carboxyl group of the first amino acid (tryptophan) is attached to the resin.
Deprotection: The protecting group on the amino group of tryptophan is removed.
Coupling: The carboxyl group of the next amino acid (serine) is activated and coupled to the free amino group of tryptophan.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反应分析
Types of Reactions
H-Trp-ser-OH can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The hydroxyl group of serine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives.
科学研究应用
H-Trp-ser-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide interactions and conformations.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and sensors.
作用机制
The mechanism of action of H-Trp-ser-OH involves its interaction with specific molecular targets. The indole ring of tryptophan can engage in stacking interactions with aromatic residues in proteins, while the hydroxyl group of serine can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
L-tryptophyl-L-alanine: Similar structure but with alanine instead of serine.
L-tryptophyl-L-glycine: Contains glycine instead of serine.
L-tryptophyl-L-threonine: Threonine replaces serine in this dipeptide.
Uniqueness
H-Trp-ser-OH is unique due to the presence of both an indole ring and a hydroxyl group, allowing it to participate in a diverse range of interactions. This combination of structural features makes it particularly valuable for studying peptide behavior and developing new applications.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c15-10(13(19)17-12(7-18)14(20)21)5-8-6-16-11-4-2-1-3-9(8)11/h1-4,6,10,12,16,18H,5,7,15H2,(H,17,19)(H,20,21)/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVYPSWUSKCCHG-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CO)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of H-Trp-Ser-OH identified in the study?
A1: The research utilized infrared-UV double resonance spectroscopy and quantum chemical calculations to characterize the structure of this compound (a dipeptide composed of Tryptophan and Serine). The study revealed two predominant conformations in a gas phase environment. Both conformations exhibit a compact folded structure stabilized by two hydrogen bonds. Notably, the serine residue stacks above the indole ring of the tryptophan residue. Additionally, the lowest energy conformer exhibits an unusual interaction between the NH group of tryptophan and the carbonyl group (C=O) of the peptide bond. []
Q2: Why is the inclusion of dispersion forces important in accurately predicting the energy of different this compound conformations?
A2: The study highlights that accurately modeling the energy of different this compound conformations necessitates the inclusion of dispersion forces in computational calculations. Dispersion forces, though weak, become significant contributors to the overall energy in systems with close intermolecular contacts, such as the stacking interaction observed in this compound. The research emphasizes that neglecting these forces can lead to inaccurate energy predictions and potentially misinterpretations of conformational stability. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


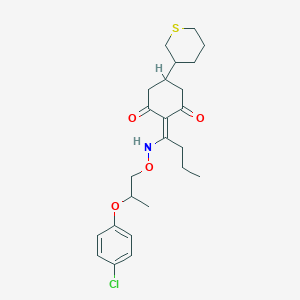
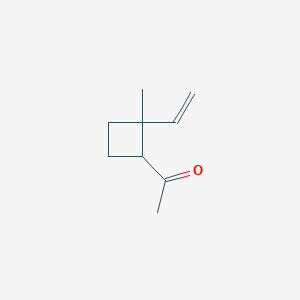
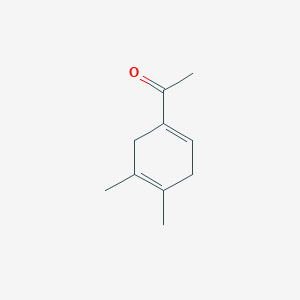
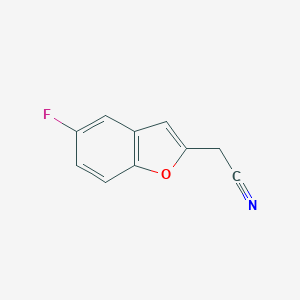
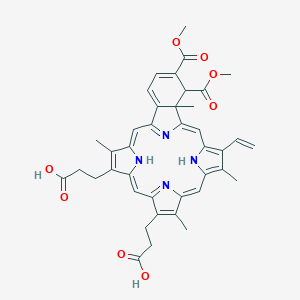
![6H-Cyclopropa[g]quinoline](/img/structure/B144957.png)
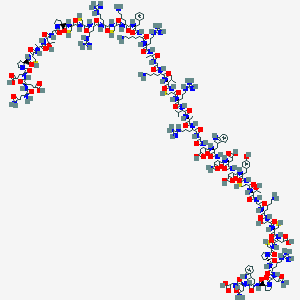
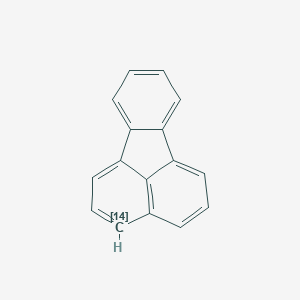
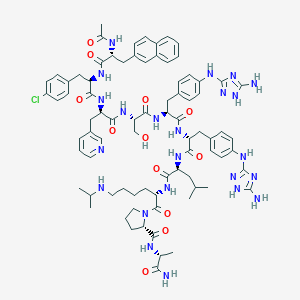
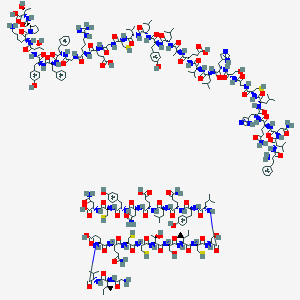
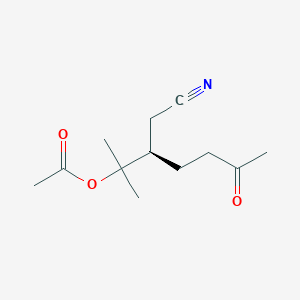
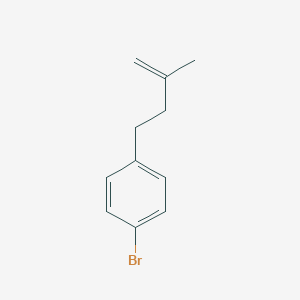
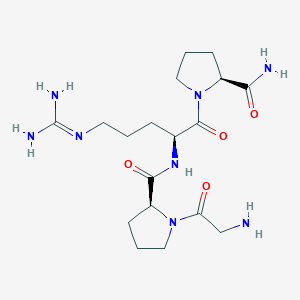
![1H-Benzo[d]imidazol-2-yl carbamate](/img/structure/B144972.png)
